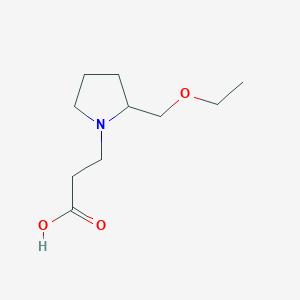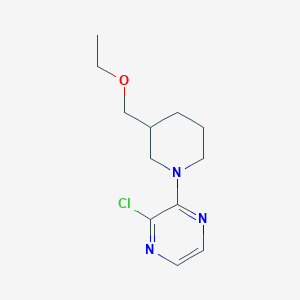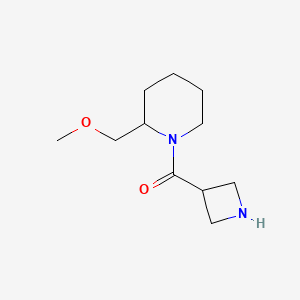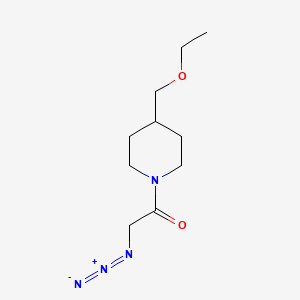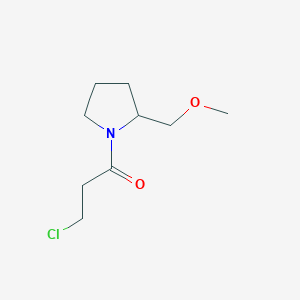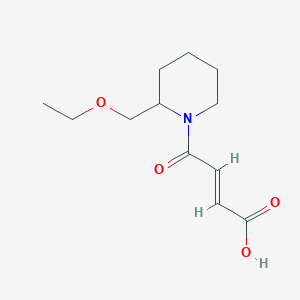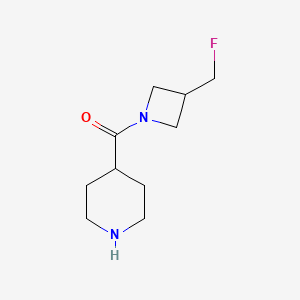
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimalarial Drug Development
The compound has been studied for its potential in antimalarial drug development. Piperidine derivatives have shown high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of the fluoromethyl group in the azetidinyl moiety could potentially enhance the antimalarial properties, making it a candidate for further investigation in the search for new antimalarial drugs.
Pharmacological Research
In pharmacology, this compound could serve as a lead structure for the development of new therapeutic agents. Its structural features may be optimized to improve selectivity and potency for various biological targets. The piperidine moiety is a common feature in many pharmacologically active compounds, suggesting that this compound could be a valuable addition to medicinal chemistry libraries .
Biochemical Studies
Biochemically, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with piperidine-based substrates. Its unique structure might provide insights into the binding affinities and mechanisms of action of related biochemical compounds .
Chemical Synthesis
In synthetic chemistry, this compound could be used as a building block for the construction of more complex molecules. Its reactive sites allow for various modifications, which can lead to the synthesis of a wide range of derivatives with potential applications in different fields of chemistry .
Drug Discovery
The compound’s structure is conducive to modifications that can enhance its drug-like properties. It could be used in high-throughput screening assays to identify new compounds with desired biological activities. The fluoromethyl and piperidinyl groups are particularly interesting for the development of central nervous system (CNS) drugs .
Molecular Biology Research
In molecular biology, this compound could be used as a probe to study molecular interactions, such as protein-ligand binding. It could also serve as a fluorescent or affinity tag in various molecular assays to visualize or isolate biological molecules of interest .
Mécanisme D'action
Target of Action
- MAGL is the rate-limiting enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of MAGL leads to elevated levels of 2-AG, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Propriétés
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMFLOKWZDNEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



